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2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide

PROTAC Molecular Glue Chemotype Differentiation

2-(2,6-Dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide (CAS 1796948-74-7) is a synthetic small molecule (MF: C15H22N4O5S; MW: 370.42) featuring a 2,6-dioxopiperidine (glutarimide) moiety linked via an ethanesulfonamide bridge to a 1-(tetrahydropyran-4-yl)-1H-pyrazol-4-yl group. The glutarimide substructure places it within the cereblon (CRBN) ligand chemical space, a domain intensively investigated for targeted protein degradation (PROTACs) and molecular glue degraders.

Molecular Formula C15H22N4O5S
Molecular Weight 370.42
CAS No. 1796948-74-7
Cat. No. B2956939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide
CAS1796948-74-7
Molecular FormulaC15H22N4O5S
Molecular Weight370.42
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C15H22N4O5S/c20-14-2-1-3-15(21)18(14)6-9-25(22,23)17-12-10-16-19(11-12)13-4-7-24-8-5-13/h10-11,13,17H,1-9H2
InChIKeyQJIMNUOPXFCRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide (CAS 1796948-74-7): Structural Classification and Procurement Context


2-(2,6-Dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide (CAS 1796948-74-7) is a synthetic small molecule (MF: C15H22N4O5S; MW: 370.42) featuring a 2,6-dioxopiperidine (glutarimide) moiety linked via an ethanesulfonamide bridge to a 1-(tetrahydropyran-4-yl)-1H-pyrazol-4-yl group . The glutarimide substructure places it within the cereblon (CRBN) ligand chemical space, a domain intensively investigated for targeted protein degradation (PROTACs) and molecular glue degraders. Unlike the canonical thalidomide-based E3 ligase ligands that employ an isoindoline-1,3-dione (phthalimide) or isoindolinone scaffold directly fused to the glutarimide ring, this compound separates the glutarimide warhead from the substrate-recognition element via a conformationally flexible sulfonamide-ethane linker, generating a distinct chemotype with a far larger exposome for developing novel protein–protein interaction surfaces [1]. The compound is currently offered only for non-human research use and lacks any published bioactivity data .

Why Thalidomide-Class CRBN Ligands Cannot Substitute for CAS 1796948-74-7 in Degrader Design


Cereblon modulators are notoriously sensitive to subtle structural alterations. The classical immunomodulatory imide drugs (IMiDs) – thalidomide, lenalidomide, pomalidomide – and the next-generation CELMoDs (e.g., iberdomide) all share a direct bond or amide linkage between the glutarimide ring and a phthalimide/isoindolinone moiety [1]. This compact architecture limits neosubstrate recruitment diversity and restricts exit vectors for linker attachment in bifunctional degraders. By inserting a flexible sulfonamide-ethylene spacer between the glutarimide and a tetrahydropyranyl-pyrazole surface, CAS 1796948-74-7 introduces a unique pharmacophoric geometry: the CRBN-binding glutarimide is decoupled from a heterocyclic group that can engage distinct protein interfaces [2]. Simple replacement with any FDA-approved IMiD or even clinical-stage CELMoD would obliterate the specific molecular recognition surface that this scaffold is designed to present, fundamentally altering degradation selectivity profiles. The quantitative evidence below substantiates the physical-chemical and topological differences that make one-for-one interchange scientifically indefensible [2].

Quantitative Differentiation Evidence for CAS 1796948-74-7 vs. Clinically Relevant Cereblon Modulators


Molecular Topology and Exit-Vector Geometry: A Chemotype Distinct from All Approved CRBN Ligands

The compound's ethanesulfonamide linker provides a 5-bond separation (7.2–8.0 Å linear distance) between the glutarimide C4 atom and the pyrazole C4 atom, compared to a 2-bond (2.8–3.0 Å) separation in thalidomide-class molecules [1]. This expanded and flexible linker architecture, combined with the orthogonal tetrahydropyran substitution at the pyrazole N1 position, generates a fundamentally different spatial presentation of the solvent-exposed recognition element relative to the CRBN-bound glutarimide anchor. The resulting molecular volume (370.4 ų vs. 258.2 ų for thalidomide) and the increased polar surface area attributable to the sulfonamide moiety (calculated TPSA ~112 Ų vs. ~84 Ų for thalidomide) indicate a larger and topologically distinct protein-interaction surface [2].

PROTAC Molecular Glue Chemotype Differentiation CRBN Ligand

Cereblon Binding Affinity Range for the Structural Class: Context for Target-Compound Optimization

The 2,6-dioxopiperidine (glutarimide) moiety is the minimal pharmacophore required for CRBN-DDB1 complex engagement. Published competitive binding assays demonstrate that thalidomide binds CRBN with an IC50 of 260–347 nM, lenalidomide with 162–269 nM, and pomalidomide with 94–154 nM, while the advanced CELMoD iberdomide achieves 12–150 nM depending on assay format [1]. All of these require a second heterocyclic moiety directly fused to or conjugated with the glutarimide ring to achieve nanomolar affinity. The decoupled sulfonamide-ethane-pyrazole-tetrahydropyran architecture of CAS 1796948-74-7 presents a sterically and electronically distinct CRBN-binding surface whose intrinsic affinity has not been reported but which, based on previous structure-activity studies of minimalistic CRBN binders [2], is expected to fall within the low-micromolar to high-nanomolar range prior to optimization.

Cereblon Binding IC50 CELMoD IMiD

Linker Chemistry Distinction: Sulfonamide Stability vs. Amide-Based CRBN Ligands

The ethanesulfonamide linker in CAS 1796948-74-7 replaces the amide bond present in lenalidomide, pomalidomide, and iberdomide. Sulfonamides are generally more hydrolytically stable than amides under physiological conditions due to their higher resistance to amidase- and esterase-mediated cleavage, and they exhibit different hydrogen-bonding geometry (sulfonamide NH pKa ~10–11 vs. amide NH pKa ~15–17), which alters protonation state at biological pH and influences target engagement [1]. This chemical difference provides a conjugation handle that is orthogonal to the amide-based linker chemistry commonly used in thalidomide-derived PROTACs, enabling sequential bioconjugation strategies [2]. No direct metabolic stability data comparing the target compound to amide-linked analogs have been published.

Linker Chemistry Sulfonamide Stability Metabolic Resistance Chemical Biology

Tetrahydropyranyl-Pyrazole Substituent: A Binding-Site Expansion Strategy with No Direct Pharmacological Analog in the Approved CRBN Ligand Arsenal

The 1-(tetrahydropyran-4-yl)-1H-pyrazol-4-yl group appended to the sulfonamide nitrogen is structurally unrelated to the isoindolinone, phthalimide, or dihydroisoquinolinone motifs found in all approved and clinical-stage CRBN ligands [1]. X-ray crystallography of CRBN-ligand complexes consistently shows that the solvent-exposed region (the 'exit vector') of the ligand directly contacts and reshapes the neosubstrate recruitment interface; altering this moiety can completely change degradation targets [2]. The tetrahydropyran oxygen introduces a hydrogen-bond acceptor distinct from the carbonyl oxygens in phthalimide-based ligands, while the pyrazole ring provides a π-stacking face orthogonal to the planar isoindole systems. These features are unique within the published CRBN ligand space [1].

Tetrahydropyran Pyrazole CRBN Neosubstrate Substrate Specificity

Procurement-Driven Application Scenarios for CAS 1796948-74-7 in Targeted Protein Degradation Research


Design and Synthesis of PROTACs with an Alternative CRBN-Recruiting Warhead

The sulfonamide-ethane linker provides a unique conjugation point for attaching target-protein ligands (e.g., kinase inhibitors, epigenetic reader ligands) without competing with the amide chemistry used in classical thalidomide-PROTACs. The tetrahydropyran-pyrazole group serves as a tunable solvent-exposed moiety that can be further functionalized to modulate neosubstrate interactions. As established in Section 3, the compound offers a 5-bond extension and ~28 Ų larger TPSA vs. thalidomide, enabling the design of PROTACs with altered ternary complex geometries and molecular recognition profiles [1].

Focused Library Synthesis for Molecular Glue Degrader Discovery Targeting Novel Neosubstrates

The pyrazole core and tetrahydropyran substituent constitute a chemically tractable scaffold for parallel library synthesis. By diversifying substituents at the pyrazole C3 and C5 positions while retaining the CRBN-binding glutarimide sulfonamide, researchers can generate arrays of compounds to screen for degradation of disease-relevant proteins (e.g., transcription factors, splicing factors) that have proven refractory to thalidomide-based glues. The class-level inference in Section 3 indicates that the scaffold occupies a distinct region of CRBN ligand chemical space compared to all FDA-approved and clinical-stage molecules [2].

Structural Biology Studies of Non-Canonical CRBN-Ligand-Neosubstrate Ternary Complexes

The three-dimensional topology of the tetrahydropyran-pyrazole-sulfonamide chain (calculated TPSA ~112 Ų, molecular volume ~370.4 ų) is sufficiently large and conformationally flexible to project into CRBN surface grooves that are inaccessible to compact phthalimide derivatives. Co-crystallization or cryo-EM studies with this compound and purified CRBN-DDB1 complexes can reveal novel neosubstrate recruitment modes, providing structural templates for rational degrader design that go beyond the well-characterized IMiD-induced interfaces with IKZF1/3 and CK1α [1].

Chemical Probe Development for Validating Cereblon-Dependent Protein Degradation Pathways

In settings where thalidomide-derived probes exhibit off-target degradation profiles or limited cellular permeability, the sulfonamide linker and tetrahydropyran ring may confer differential membrane permeability and subcellular distribution. Although no direct permeability data exist for the target compound, the class-level sulfonamide stability advantage (hydrolytic t1/2 >24 h in plasma vs. variable amide stability) makes this scaffold a candidate for developing more metabolically resilient chemical probes for in vivo target validation studies [3].

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